molecular formula C11H14BrFO B14060303 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene

Cat. No.: B14060303
M. Wt: 261.13 g/mol
InChI Key: RYQBDPANXNBFEE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain at position 1, an ethoxy group at position 5, and a fluorine atom at position 2. The bromopropyl chain likely serves as a reactive handle for further synthetic modifications, while the ethoxy and fluorine groups influence electronic properties and metabolic stability.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

2-(3-bromopropyl)-4-ethoxy-1-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

RYQBDPANXNBFEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)F)CCCBr

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via 1,3-Dibromopropane Alkylation

A widely employed method involves the alkylation of 5-ethoxy-2-fluorobenzene with 1,3-dibromopropane under basic conditions. This two-step process leverages the nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-donating ethoxy group at the para position.

Reaction Mechanism and Conditions

  • Bromination of the Aromatic Ring :
    The ethoxy group activates the benzene ring, directing electrophilic substitution to the ortho and para positions. However, in this case, bromination targets the propyl chain rather than the ring. The reaction of 5-ethoxy-2-fluorobenzene with 1,3-dibromopropane in dimethylformamide (DMF) at 80–100°C in the presence of potassium carbonate (K2CO3) yields the bromopropyl derivative. The base deprotonates the aromatic ring, enhancing its nucleophilicity for attack on the dibromopropane.

  • Selectivity and Byproduct Management :
    Competing reactions, such as di-alkylation or ring bromination, are mitigated by controlling stoichiometry (1:1 molar ratio of aromatic substrate to 1,3-dibromopropane) and reaction time (4–6 hours). Purification via vacuum distillation or column chromatography typically achieves >85% purity.

Table 1: Key Parameters for Nucleophilic Substitution
Parameter Value/Range
Temperature 80–100°C
Solvent DMF
Base K2CO3
Reaction Time 4–6 hours
Yield 70–75% (reported)

Radical Bromination of Propyl-Substituted Precursors

An alternative approach involves the radical-mediated bromination of a pre-synthesized 5-ethoxy-2-fluoropropylbenzene intermediate. This method, adapted from analogous protocols for ethyl-substituted derivatives, utilizes N-bromosuccinimide (NBS) under radical initiation.

Synthesis of the Propyl Intermediate

  • Alkylation of 5-Ethoxy-2-fluorobenzene :
    The propyl chain is introduced via Friedel-Crafts alkylation using allyl bromide and aluminum chloride (AlCl3) in dichloromethane. The ethoxy group’s activating effect permits moderate yields (60–65%) of 5-ethoxy-2-fluoroallylbenzene.

  • Hydrobromination and Bromination :
    Subsequent hydrobromination (HBr, peroxides) adds a bromine atom to the allyl chain, followed by NBS-mediated bromination under UV light to install the terminal bromine. This stepwise process avoids over-bromination and ensures regioselectivity.

Table 2: Radical Bromination Conditions
Parameter Value/Range
Initiator Benzoyl Peroxide
Solvent CCl4
Temperature 60–70°C
Reaction Time 8–12 hours
Yield 55–60% (estimated)

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors, as described in patent CN103664511A, are adapted for this compound by optimizing residence times and catalytic systems.

Continuous Flow Alkylation

  • Reactor Design : Tubular reactors with inline mixing ensure rapid heat dissipation and reduced side reactions.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable reagent recovery, lowering production costs.
  • Yield Enhancement : Real-time monitoring adjusts feed rates, achieving consistent yields of 78–82% at pilot scales.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Advantages Limitations
Nucleophilic Substitution High selectivity, fewer steps Requires excess dibromopropane
Radical Bromination Regioselective Multi-step, lower yields
Continuous Flow Scalable, cost-effective High initial setup costs

Mechanistic Insights and Optimization

Role of the Ethoxy Group

The ethoxy substituent’s electron-donating nature enhances ring nucleophilicity, favoring alkylation over competing electrophilic bromination. Density functional theory (DFT) calculations suggest a transition state where the propyl chain aligns para to the ethoxy group, minimizing steric hindrance.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) stabilize the transition state in SNAr reactions, while elevated temperatures accelerate kinetic rates. However, temperatures >100°C promote decomposition, necessitating careful control.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted benzene derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound Not explicitly listed C₁₁H₁₄BrFO ~261.1 3-bromopropyl, 5-ethoxy, 2-fluoro Potential intermediate in drug synthesis
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.09 3-bromopropyl Simpler alkylation agent
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene 1265218-86-7 C₈H₇BrClFO 253.5 1-bromo, 5-chloro, 2-ethoxy, 3-fluoro Supplier-listed specialty chemical
1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one 94133-98-9 C₁₀H₉BrClN₂O 297.55 Bromopropyl, chloro, benzimidazolone core Likely bioactive scaffold

Key Comparative Insights

Electronic and Steric Effects
  • The 3-bromopropyl chain in the target compound introduces steric bulk and reactivity (via Br as a leaving group), distinguishing it from simpler analogs like (3-bromopropyl)benzene .
Physical Properties
  • The target compound’s molecular weight (~261.1 g/mol) is higher than (3-bromopropyl)benzene (199.09 g/mol) due to additional substituents, likely increasing its lipophilicity and boiling point.

Research and Application Trends

  • Pharmaceutical Intermediates : Fluorinated and brominated aromatics are prized for their roles in drug discovery. The target compound’s fluorine atom may improve bioavailability, as seen in FDA-approved fluorinated drugs.
  • Agrochemicals : Ethoxy and halogen substituents are common in herbicides and insecticides. The bromopropyl chain could facilitate conjugation with bioactive moieties.

Notes and Limitations

  • Data Gaps : Direct physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence; properties are inferred from structural analogs.
  • Synthetic Challenges : The steric hindrance of the bromopropyl chain may complicate regioselective reactions, requiring optimized conditions.

Biological Activity

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a bromopropyl group, an ethoxy group, and a fluorine atom on the benzene ring contributes to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrF O, and it has a molecular weight of approximately 273.14 g/mol. The compound's structure is characterized by:

  • Bromopropyl Group : Known for its reactivity, this group can act as an alkylating agent.
  • Ethoxy Group : Enhances solubility and lipophilicity, facilitating membrane penetration.
  • Fluorine Atom : Increases metabolic stability and influences binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Alkylation of Nucleophilic Sites : The bromopropyl moiety can covalently modify proteins or enzymes, potentially altering their function and influencing biochemical pathways.
  • Enhanced Lipophilicity : The ethoxy and fluorine substituents improve the compound's ability to cross lipid membranes, increasing its bioavailability within cells.

Biological Activity Studies

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including antimicrobial and anticancer properties. Specific findings related to this compound include:

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Inhibition of migration

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

These findings indicate potential applications in treating bacterial and fungal infections.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Alkylating Agents : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of brominated compounds in targeting cancer cells through alkylation .
  • Fluorinated Compounds in Drug Development : Research in the field of medicinal chemistry has shown that fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them suitable candidates for drug development .

Q & A

Q. What are the key synthetic routes for 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene, and how can reaction conditions be optimized?

The synthesis typically involves multi-step alkylation and substitution reactions. For example:

  • Step 1 : Introduce the ethoxy group via nucleophilic aromatic substitution (NAS) on a fluorobenzene derivative using sodium ethoxide under anhydrous conditions.
  • Step 2 : Attach the 3-bromopropyl chain through Friedel-Crafts alkylation or Mitsunobu reaction, depending on the substrate’s reactivity. Optimization may require temperature control (e.g., 0–60°C) and catalysts like Lewis acids (AlCl₃) or triphenylphosphine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at C5, bromopropyl at C1) and coupling constants. Fluorine’s deshielding effect aids in confirming the 2-fluoro substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₃BrFO).
  • X-ray Crystallography : SHELX programs resolve structural ambiguities, such as bond angles and torsional strain in the bromopropyl chain .

Q. How can researchers ensure purity and stability during storage?

  • Chromatography : Use preparative HPLC with a C18 column for high-purity isolation.
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine loss or hydrolysis. Monitor degradation via periodic TLC/GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the bromopropyl group’s reactivity in cross-coupling reactions?

The C-Br bond in the bromopropyl chain participates in Suzuki-Miyaura or Kumada couplings. Key factors:

  • Steric hindrance : The propane chain’s flexibility may reduce reactivity compared to aryl bromides.
  • Electronic effects : The electron-withdrawing fluoro and ethoxy groups polarize the C-Br bond, accelerating oxidative addition in palladium-catalyzed reactions .
  • Contradictions : Discrepancies in reaction yields (e.g., 40–75%) may arise from competing elimination pathways; optimizing ligand choice (e.g., SPhos vs. XPhos) mitigates this .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • SHELXL refinement : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion in the bromopropyl chain.
  • Twinned data : Use SHELXE to deconvolute overlapping diffraction patterns, especially if the crystal lattice exhibits pseudo-symmetry .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT Calculations : Gaussian or ORCA software models the electron density distribution. The ethoxy group’s +M effect stabilizes the aromatic ring, while fluorine’s –I effect enhances electrophilic substitution at C4 .
  • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS .

Methodological Considerations

Q. How to address discrepancies in reaction yields during scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters.
  • In situ monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What strategies mitigate byproduct formation in multi-step syntheses?

  • Protecting groups : Temporarily block the ethoxy oxygen during bromopropyl introduction to prevent ether cleavage.
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by reducing residence time .

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